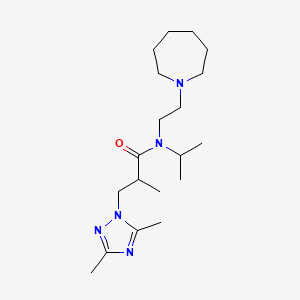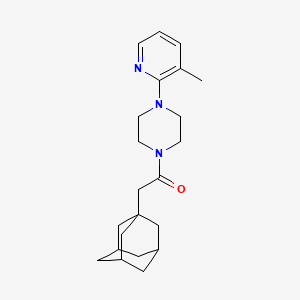![molecular formula C12H17N3OS B4287285 N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4287285.png)
N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide
Overview
Description
N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide, commonly known as PACAP-27, is a peptide that has been researched for its potential therapeutic applications in various physiological and pathological conditions. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family of peptides and was first identified in the late 1980s. Since then, PACAP-27 has been extensively studied for its biological activities and mechanisms of action.
Mechanism of Action
PACAP-27 exerts its biological effects by binding to three different G protein-coupled receptors, PAC1, VPAC1, and VPAC2. These receptors are widely distributed in various tissues and organs, including the brain, heart, lungs, and immune system. Upon binding to its receptors, PACAP-27 activates various intracellular signaling pathways, including cyclic AMP (cAMP), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
PACAP-27 has various biochemical and physiological effects, depending on the tissue and organ it targets. In the brain, PACAP-27 has been shown to enhance neuronal survival, neurite outgrowth, and synaptic plasticity. PACAP-27 also modulates neurotransmitter release and neuronal excitability. In the cardiovascular system, PACAP-27 has been shown to improve myocardial contractility, vasodilation, and endothelial function. PACAP-27 also inhibits platelet aggregation and leukocyte adhesion. In the immune system, PACAP-27 has been shown to modulate cytokine production, T cell activation, and macrophage polarization.
Advantages and Limitations for Lab Experiments
One of the advantages of using PACAP-27 in lab experiments is its high specificity and potency. PACAP-27 has a high affinity for its receptors and can elicit biological responses at low concentrations. PACAP-27 is also stable and can be easily synthesized using SPPS. However, one of the limitations of using PACAP-27 in lab experiments is its high cost. PACAP-27 is a peptide that needs to be synthesized and purified, which can be expensive and time-consuming.
Future Directions
There are several future directions for research on PACAP-27. One area of research is to further elucidate the mechanisms of action of PACAP-27 in different tissues and organs. Another area of research is to develop more potent and selective PACAP-27 analogs that can be used as therapeutic agents. Additionally, there is a need to investigate the safety and efficacy of PACAP-27 in clinical trials for various diseases. Finally, there is a need to explore the potential of PACAP-27 as a diagnostic and prognostic biomarker for various diseases.
Scientific Research Applications
PACAP-27 has been studied for its potential therapeutic applications in various physiological and pathological conditions, including neuroprotection, cardiovascular diseases, inflammation, and cancer. PACAP-27 has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PACAP-27 has also been studied for its cardioprotective effects in animal models of myocardial infarction and heart failure.
properties
IUPAC Name |
N-[3-(propylcarbamothioylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-3-7-13-12(17)15-11-6-4-5-10(8-11)14-9(2)16/h4-6,8H,3,7H2,1-2H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKBFTXCVNAIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=CC(=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(propylcarbamothioyl)amino]phenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(2-furylmethyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4287241.png)



![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-propylthiourea](/img/structure/B4287271.png)

![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4287291.png)

![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)
